[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)7-16-13(19)9(6-12(17)18)15-14(16)20/h3-5,9H,6-7H2,1-2H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWTUPGHDHOLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Acid Chlorides and Amino Acid Derivatives
A general method for synthesizing related dioxoimidazolidine derivatives involves reacting acid chlorides with amino acid derivatives or thiazolidine-2,4-dione analogs in anhydrous solvents under basic conditions:
- Procedure : A solution of acid chloride (0.01 mol) in anhydrous dioxane is added to a solution of the corresponding benzylidene derivative in anhydrous pyridine.
- Reaction Time : Stirred for 2 hours at room temperature.
- Workup : Water is added, and the mixture is acidified to pH 3–4 with diluted hydrochloric acid, then left at room temperature for 24 hours.
- Isolation : The precipitate is filtered and crystallized from n-butanol or a DMF:water mixture (2:1) for certain compounds.
This method, adapted from synthesis of structurally related compounds, provides a framework for preparing the imidazolidinyl acetic acid derivatives with benzyl substitution.
Cyclization in the Presence of Protic or Lewis Acids
Another approach involves intramolecular cyclization of malonic acid derivatives bearing the 3,4-dimethoxybenzyl group, catalyzed by strong acids:
- Catalysts : Protic acids such as methanesulfonic acid or Lewis acids like zinc chloride.
- Conditions : The reaction mixture, containing the appropriate substituted malonic acid derivative, is stirred vigorously at 55–65 °C for 1.5 to 2 hours.
- Workup : The reaction mixture is poured into crushed ice, extracted with dichloromethane, washed with aqueous sodium carbonate, dried, filtered, and concentrated.
- Purification : The residue is dissolved in diisopropyl ether and crystallized by cooling overnight.
This method is exemplified in the synthesis of donepezil intermediates but is applicable to the preparation of dioxoimidazolidinyl acetic acids with benzyl substitution.
Use of Phosphorus Pentoxide and Methanesulfonic Acid Mixture
Phosphorus pentoxide combined with methanesulfonic acid can be used to promote cyclization and dehydration steps:
- Preparation : Phosphorus pentoxide is dissolved in methanesulfonic acid at 70–80 °C until homogenized.
- Addition : The substituted propionic acid derivative (bearing 3,4-dimethoxybenzyl and piperidine moieties) is added at 35–40 °C.
- Reaction : The mixture is refluxed for 1.5 hours.
- Isolation : The mixture is cooled, quenched with ice, and the aqueous layer adjusted to pH 8.0 with potassium hydroxide.
- Extraction : Organic layers are separated, dried, and purified by silica gel chromatography.
This approach facilitates the formation of cyclic imidazolidinone structures with high purity and yield.
Purification Techniques
Purification of the target compound typically involves:
- Crystallization from solvents such as n-butanol or DMF:water mixtures.
- Column Chromatography on silica gel using solvent gradients (e.g., dichloromethane/methanol).
- Recrystallization from diisopropyl ether or other suitable solvents.
These methods ensure removal of impurities and isolation of the compound as a pure solid suitable for further applications.
Data Table Summarizing Key Preparation Parameters
| Step/Method | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Yield/Purity Notes |
|---|---|---|---|---|---|
| Acid chloride addition to benzylidene derivative | Acid chloride (0.01 mol), pyridine, dioxane | Room temp (20-25) | 2 h + 24 h (acidification) | Anhydrous dioxane, pyridine, water | Precipitate crystallized from n-butanol or DMF:water |
| Cyclization with protic/Lewis acids | Methanesulfonic acid, zinc chloride, or similar | 55–65 | 1.5–2 h | Dichloromethane | Crystallization from diisopropyl ether |
| Cyclization with phosphorus pentoxide/methanesulfonic acid | P2O5 + methanesulfonic acid, substituted propionic acid | 35–80 | 1.5 h reflux | Methanesulfonic acid, dichloromethane | Purification by silica gel chromatography |
Research Findings and Analytical Data
- NMR Spectroscopy : Proton NMR confirms the presence of the 3,4-dimethoxybenzyl group and the imidazolidinone ring protons consistent with literature values for similar compounds.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses show purity above 95% after purification steps.
- Yield Efficiency : Reported yields for analogous compounds range from moderate to high (70–90%) depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Alcohols formed from the reduction of carbonyl groups.
Substitution Products: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Overview
[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid, is a compound that has garnered attention in various scientific research applications. Its unique structural properties lend it potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Medicinal Chemistry
The compound's imidazolidinone structure is significant in medicinal chemistry due to its ability to interact with biological systems. It has been studied for its potential as:
- Antioxidant agents : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions.
- Anti-inflammatory properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating diseases characterized by chronic inflammation.
Research has indicated that compounds with similar structures can modulate biological pathways:
- Cell signaling modulation : Investigations into how this compound affects cell signaling pathways could provide insights into its potential therapeutic uses.
- Enzyme inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease processes, warranting further exploration in enzyme kinetics studies.
Drug Development
The unique structure of this compound makes it a promising candidate for drug development:
- Design of novel therapeutics : Its structural motifs can be utilized to design new drugs targeting specific receptors or enzymes.
- Prodrug formulations : Modifications of this compound could lead to prodrugs that enhance bioavailability and pharmacokinetics.
Case Studies
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Chlorinated Benzyl Derivatives
Several analogs replace the 3,4-dimethoxybenzyl group with chlorinated benzyl substituents, altering electronic and steric properties:
Key Findings :
- Synthetic Accessibility : Chlorinated derivatives are commercially available at 95% purity, suggesting robust synthetic protocols . The dimethoxy analog is significantly costlier (€463/250 mg vs. ~€1,358/50 mg for other benzyl variants), likely due to the complexity of introducing methoxy groups .
- Biological Implications : Chlorinated analogs may exhibit altered pharmacokinetics, as halogenation often enhances lipophilicity and membrane permeability.
Methoxy-Substituted Variants
A discontinued analog, (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 1261231-57-5), features a single methoxy group. The absence of the 3-methoxy substituent reduces steric hindrance and may simplify metabolic degradation compared to the 3,4-dimethoxy compound .
Core Structure Analogs
Hydantoin-5-acetic acid (CAS: 5427-26-9) shares the 2,5-dioxoimidazolidin-4-yl acetic acid backbone but lacks the benzyl substituent. Key differences include:
Functional Impact :
- The benzyl group in the dimethoxy derivative introduces steric bulk, which may hinder crystallization but improve binding to hydrophobic targets.
- Hydantoin-5-acetic acid’s simpler structure makes it a common reference standard, while the dimethoxy analog is tailored for specialized synthetic applications .
Biological Activity
The compound [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a structurally unique organic molecule featuring an imidazolidin ring and a methoxy-substituted benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An imidazolidin ring , which is known for its biological activity.
- A 3,4-dimethoxybenzyl group , enhancing solubility and potentially influencing biological interactions.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties . The presence of the imidazolidin ring is particularly notable for its activity against various bacterial strains. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylimidazolidine-2,4-dione | Imidazolidine ring; methyl substitution | Antimicrobial |
| Benzylideneacetone | Benzyl group; keto-enol tautomerism | Anticancer |
| 2-Acetamido-3-methylbutanoic acid | Amido group; branched chain | Anti-inflammatory |
The compound's potential as an antibacterial agent has been evaluated against strains such as Pseudomonas syringae, showing promising inhibition rates compared to traditional bactericides.
Anti-inflammatory Effects
The methoxy groups present in the benzyl moiety are associated with anti-inflammatory activity. Research indicates that compounds containing methoxy substituents often exhibit reduced inflammation markers in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazolidin derivatives. The compound has shown efficacy in inhibiting the proliferation of cancer cell lines in vitro. For example, cytotoxicity assays have demonstrated that similar compounds can achieve half-maximal inhibitory concentrations (IC50) indicative of significant anticancer activity . Further exploration into the mechanisms of action is necessary to fully elucidate its therapeutic potential.
Study on Imidazolidin Derivatives
A study published in a peer-reviewed journal examined various imidazolidin derivatives for their biological activities. Among these, this compound was included due to its structural relevance. The findings indicated that derivatives with similar functional groups showed enhanced bioactivity across multiple assays, including antimicrobial and anticancer tests .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications on the benzyl group significantly influence the overall efficacy. The introduction of methoxy groups at specific positions has been linked to improved solubility and enhanced interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzylamines with glyoxylic acid derivatives. Key steps include:
- Cyclocondensation : Reacting 3,4-dimethoxybenzylamine with a glyoxal derivative under acidic conditions to form the imidazolidinone core.
- Acetic Acid Moiety Introduction : Alkylation or acylation reactions to attach the acetic acid group at the 4-position of the imidazolidinone ring.
- Condition Optimization : Temperature (60–80°C), pH (acidic, ~pH 4–5), and solvent polarity (e.g., DMF or THF) are critical for regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.2 ppm, imidazolidinone carbonyls at δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated for CHNO: 308.10 g/mol).
- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the primary challenges in characterizing the thermal stability of this compound?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition patterns. For example:
- TGA : Weight loss at ~200–250°C corresponds to degradation of the dimethoxybenzyl group.
- DSC : Endothermic peaks near 180°C indicate melting points. Sample preparation under inert atmospheres (N) minimizes oxidative decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence the compound’s biological activity?
- Methodological Answer :
- Lipophilicity : Fluorine or chlorine substituents (e.g., in analogs like 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid) increase logP values, enhancing membrane permeability .
- Receptor Binding : Methoxy groups (electron-donating) may improve π-π stacking with aromatic residues in enzyme active sites, whereas halogens (electron-withdrawing) alter electrostatic interactions.
- Experimental Validation : Compare IC values in enzyme inhibition assays (e.g., COX-2 or MMP-9) for analogs with varying substituents .
Q. What strategies resolve contradictions in reported biological activity data for imidazolidinone derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., fixed ATP concentrations in kinase assays).
- Structural Elucidation : X-ray crystallography or molecular docking to confirm binding modes. For example, dimethoxybenzyl groups may sterically hinder access to hydrophobic pockets in some targets.
- Batch Consistency : Ensure synthetic reproducibility by validating purity (>98%) and enantiomeric excess (if applicable) via chiral HPLC .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
- Docking Studies : Identify key residues in target proteins (e.g., HDACs or proteases) for rational substitution. For instance, replacing the acetic acid group with a sulfonamide may enhance solubility .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Plasma Stability : Add compound to human plasma (37°C), quench with acetonitrile, and quantify remaining parent molecule.
- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
